molecular formula C12H8BrFN2O B14938287 N-(4-bromo-2-fluorophenyl)nicotinamide

N-(4-bromo-2-fluorophenyl)nicotinamide

Cat. No.: B14938287
M. Wt: 295.11 g/mol
InChI Key: NNFKSQCOCLHUGY-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)nicotinamide is a synthetic organic compound featuring a benzamide core structure, substituted with bromo and fluoro groups on the aniline ring and a pyridine (nicotinoyl) group as the acyl component. This structure classifies it as a halogenated aromatic amide, making it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with similar scaffolds are frequently investigated for their potential biological activities and as key building blocks in the synthesis of more complex molecules . The specific structural motifs present in this compound—the electron-withdrawing bromo and fluoro substituents—are often employed to modulate a molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing drug-like properties. The nicotinamide moiety is of particular interest in biochemical research, as it is a component of the essential cofactor nicotinamide adenine dinucleotide (NAD+). Research into NAD+ biology is a vibrant field, focusing on pathways relevant to aging, metabolic disorders, and neurodegeneration . While the precise mechanism of action for this compound is not yet fully characterized, its structure suggests potential as a precursor for developing ligands or probes targeting enzymes involved in nucleotide metabolism and signaling pathways. Application Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H8BrFN2O

Molecular Weight

295.11 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H8BrFN2O/c13-9-3-4-11(10(14)6-9)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17)

InChI Key

NNFKSQCOCLHUGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)nicotinamide typically involves the reaction of 4-bromo-2-fluoroaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives such as nitro compounds.

    Reduction: Formation of reduced derivatives such as amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)nicotinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)nicotinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Nicotinamide Derivatives

The following nicotinamide derivatives share structural similarities with N-(4-bromo-2-fluorophenyl)nicotinamide:

Compound Name Substituents on Nicotinamide Core Molecular Weight Key Properties/Findings Reference
N-(4-fluorophenyl)nicotinamide 4-fluorophenyl 235.2 Lower lipophilicity; used in ion channel studies
6-(2-Fluoro-3-methylbenzylthio)-N-(4-fluorophenyl)nicotinamide (42) 2-fluoro-3-methylbenzylthio, 4-fluorophenyl 371.1 83.5% purity; moderate solubility
N-(4-Bromo-3-methyl-phenyl)-6-fluoro-nicotinamide 4-bromo-3-methylphenyl, 6-fluoro 309.1 Higher metabolic stability due to methyl group
This compound 4-bromo-2-fluorophenyl ~315.1 (estimated) Predicted enhanced target affinity vs. non-halogenated analogs N/A

Key Observations :

  • Halogenation (Br, F) at specific positions improves binding to hydrophobic pockets in target proteins .

Quinazoline Derivatives

Quinazolines with the 4-bromo-2-fluorophenyl group exhibit distinct pharmacological profiles:

Compound Name Core Structure Target/Activity Reference
Vandetanib (N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine) Quinazoline EGFR/VEGFR inhibitor; approved for thyroid cancer
N-(4-bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine (3c) Quinazoline Antitumor activity via kinase pathways

Comparison with Nicotinamides :

  • Quinazolines generally exhibit stronger kinase inhibition due to their planar aromatic core, which facilitates ATP-binding pocket interactions. Nicotinamides, with a non-planar pyridine ring, may prioritize alternative targets (e.g., sodium channels) .

Key Differences :

  • Nicotinamides often require milder conditions compared to quinazolines, which may involve nitro-reduction or high-temperature cyclization .

Physicochemical and Analytical Data

Compound Name HPLC Retention Time (min) MS (m/z) Purity (%) Reference
6-(3,4-Dichlorobenzylthio)-N-(4-fluorophenyl)nicotinamide (43) 7.20 416.0 85.0
(4aR)-N-(4-Bromo-3,5-difluorophenyl)-...pyrrolo[1,2-b]pyridazine-3-carboxamide 1.02 502.0 >95
This compound Not reported ~315.1 Not reported N/A

Insights :

  • The target compound’s absence of HPLC/MS data in the evidence highlights a gap in current literature.

Notes

Structural Flexibility : The 4-bromo-2-fluorophenyl group is versatile, appearing in nicotinamides, quinazolines, and pyrrolopyridazines, suggesting broad applicability in drug design .

Synthetic Challenges : Bromine’s steric bulk may complicate coupling reactions, necessitating optimized catalysts (e.g., TBAH in ).

Biological Implications : While quinazolines dominate kinase inhibition, nicotinamides with similar substituents may offer advantages in solubility or off-target profiles .

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